Product packaging for 7-Bromo-5-nitroquinolin-8-ol(Cat. No.:CAS No. 23521-17-7)

7-Bromo-5-nitroquinolin-8-ol

Cat. No.: B11853910
CAS No.: 23521-17-7
M. Wt: 269.05 g/mol
InChI Key: ZHAQCRBRMYTJHJ-UHFFFAOYSA-N
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Description

Academic Significance of the Quinoline (B57606) Nucleus in Organic Chemistry

The quinoline nucleus, a heterocyclic aromatic compound with the chemical formula C₉H₇N, is a cornerstone in the field of organic and medicinal chemistry. chemrj.orgresearchgate.net This bicyclic system, consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is not merely a structural curiosity but a privileged scaffold found in a vast array of natural products and synthetic compounds with significant biological activities. researchgate.netwikipedia.org Historically, quinoline was first isolated from coal tar in 1834, and its presence in vital alkaloids like quinine, used for treating malaria, cemented its importance in drug discovery. nih.govrsc.org

The chemical reactivity of quinoline is rich and varied, undergoing both electrophilic and nucleophilic substitution reactions, which allows for extensive functionalization of the ring system. researchgate.net This versatility has enabled synthetic chemists to create extensive libraries of quinoline derivatives, leading to the development of numerous therapeutic agents. nih.gov Beyond medicine, quinoline and its derivatives are utilized in the manufacturing of dyes, as solvents for resins and terpenes, and as precursors for specialty chemicals. wikipedia.org The continuous exploration of quinoline chemistry underscores its enduring academic and industrial relevance. researchgate.netbohrium.com

Overview of 8-Hydroxyquinoline (B1678124) Derivatives as a Compound Class

Within the broad family of quinoline compounds, 8-hydroxyquinoline (also known as oxine) and its derivatives represent a particularly important class. scispace.comwikipedia.org These compounds are characterized by a hydroxyl group at the 8-position of the quinoline ring, which, due to its proximity to the nitrogen atom, imparts unique chemical properties. nih.gov The close arrangement of the hydroxyl group and the nitrogen atom makes 8-hydroxyquinolines excellent chelating agents, capable of forming stable complexes with a wide range of metal ions. scispace.comnih.gov This chelating ability is fundamental to many of their applications, from analytical chemistry for the quantitative determination of metals to their use in organic light-emitting diodes (OLEDs). scispace.comwikipedia.org

Furthermore, 8-hydroxyquinoline derivatives exhibit a wide spectrum of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties. nih.govrsc.org The biological activity is often linked to their ability to chelate metal ions that are essential for the function of certain enzymes in pathogenic organisms or cancer cells. nih.gov The versatility of the 8-hydroxyquinoline scaffold allows for the synthesis of a diverse array of derivatives with tailored properties, making it a focal point of research in medicinal chemistry and materials science. nih.govresearchgate.net

Specific Chemical Context of Halogenated and Nitrated Quinolin-8-ols

The introduction of halogen and nitro groups onto the 8-hydroxyquinoline scaffold significantly modifies its electronic and biological properties, leading to a class of compounds with distinct characteristics. Halogenation and nitration are common strategies in medicinal chemistry to enhance the efficacy and modulate the pharmacokinetic profile of a lead compound.

In the context of 8-hydroxyquinoline, the positions 5 and 7 are particularly susceptible to electrophilic substitution, allowing for the regioselective introduction of bromo, chloro, iodo, and nitro groups. acgpubs.org Halogenated derivatives, such as clioquinol (B1669181) (5-chloro-7-iodo-8-hydroxyquinoline) and cloxyquin (5-chloro-8-hydroxyquinoline), have demonstrated potent antimicrobial activities. nih.gov The presence of halogens can increase the lipophilicity of the molecule, potentially enhancing its ability to cross cell membranes.

Nitrated derivatives, like nitroxoline (B368727) (5-nitro-8-hydroxyquinoline), are also known for their antimicrobial properties. nih.gov The nitro group is a strong electron-withdrawing group, which can influence the pKa of the hydroxyl group and the chelating strength of the molecule. The combination of both halogen and nitro substituents, as seen in 7-Bromo-5-nitroquinolin-8-ol, creates a molecule with a unique set of physicochemical properties that are of interest for further investigation.

The functionalization of the quinoline ring has evolved significantly since its discovery. Early methods relied on classical electrophilic aromatic substitution reactions, often leading to mixtures of products. acs.org The Skraup synthesis, discovered in 1880, was a landmark achievement, providing a general method for the synthesis of substituted quinolines from anilines and glycerol (B35011). brieflands.com

Over the decades, a plethora of named reactions have been developed to construct the quinoline core, including the Combes, Doebner-von Miller, and Friedländer syntheses. scispace.com These methods allowed for the preparation of a wide variety of quinoline derivatives with different substitution patterns.

In more recent times, the focus has shifted towards more efficient and selective methods of functionalization. The advent of transition metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, has revolutionized the synthesis of functionalized quinolines. nih.gov These methods allow for the precise introduction of aryl, alkyl, and other functional groups at specific positions on the quinoline ring. Furthermore, the development of C-H activation and functionalization techniques has provided even more direct and atom-economical routes to modify the quinoline scaffold, opening up new avenues for the synthesis of novel quinoline-based molecules. nih.govrsc.org

The synthesis of 8-hydroxyquinoline derivatives has also seen significant advancements. The classical approach involves the direct synthesis of the quinoline ring system using methods like the Skraup or Friedländer synthesis, starting from appropriately substituted precursors. scispace.com For instance, the Skraup synthesis using 2-aminophenol (B121084) would yield 8-hydroxyquinoline.

Once the 8-hydroxyquinoline core is formed, further functionalization is a common strategy. Electrophilic substitution reactions, such as halogenation and nitration, are frequently employed to introduce substituents at the 5- and 7-positions. acgpubs.org The conditions for these reactions can be controlled to achieve selective mono- or di-substitution. For example, the bromination of 8-hydroxyquinoline can yield 5-bromo-8-hydroxyquinoline, 7-bromo-8-hydroxyquinoline, or 5,7-dibromo-8-hydroxyquinoline depending on the reaction conditions. acgpubs.org

Modern synthetic strategies often involve the use of protecting groups for the hydroxyl function to allow for more complex transformations on the quinoline ring. scispace.com Cross-coupling reactions are also widely used to introduce a variety of substituents at specific positions, starting from halogenated 8-hydroxyquinoline precursors. scispace.com The continuous development of new synthetic methodologies provides chemists with powerful tools to create a diverse range of 8-hydroxyquinoline derivatives for various applications.

Data on this compound

The following tables provide a summary of the key chemical and physical properties of this compound.

Chemical Properties of this compound
PropertyValue
CAS Number23521-17-7 chemicalbook.comchemsrc.com
Molecular FormulaC₉H₅BrN₂O₃ bldpharm.comchemspider.com
Molecular Weight269.05 g/mol bldpharm.combldpharm.com
IUPAC NameThis compound chemsrc.comchemspider.com
Physical Properties of this compound
PropertyValue
AppearanceData not available
Melting PointData not available
Boiling PointData not available bldpharm.com
SolubilityData not available

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H5BrN2O3 B11853910 7-Bromo-5-nitroquinolin-8-ol CAS No. 23521-17-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

23521-17-7

Molecular Formula

C9H5BrN2O3

Molecular Weight

269.05 g/mol

IUPAC Name

7-bromo-5-nitroquinolin-8-ol

InChI

InChI=1S/C9H5BrN2O3/c10-6-4-7(12(14)15)5-2-1-3-11-8(5)9(6)13/h1-4,13H

InChI Key

ZHAQCRBRMYTJHJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C(C=C2[N+](=O)[O-])Br)O)N=C1

Origin of Product

United States

Synthetic Methodologies for 7 Bromo 5 Nitroquinolin 8 Ol and Analogues

Convergent Synthetic Routes

Convergent synthetic strategies for 7-bromo-5-nitroquinolin-8-ol involve the sequential introduction of the bromo and nitro substituents onto a quinolin-8-ol framework. The order of these introductions is a critical consideration, as the existing substituents on the aromatic ring influence the position of subsequent electrophilic substitution reactions. The two primary convergent pathways are the nitration of a 7-bromoquinolin-8-ol (B152725) precursor and the bromination of a 5-nitroquinolin-8-ol precursor.

Nitration of 7-Bromoquinolin-8-ol Precursors

One of the principal routes to this compound is through the nitration of 7-bromoquinolin-8-ol. This method first establishes the bromine atom at the 7-position, followed by the introduction of the nitro group.

The synthesis of the 7-bromoquinolin-8-ol precursor is typically accomplished by the direct bromination of quinolin-8-ol. A common and effective method involves the use of N-bromosuccinimide (NBS) as the brominating agent in a suitable solvent such as chloroform (B151607). chemicalbook.comnih.gov The reaction is often initiated at a low temperature (0 °C) and then allowed to proceed at a slightly elevated temperature (40 °C) to ensure the completion of the reaction. chemicalbook.com This selective bromination at the C7 position is a key step in this synthetic sequence.

Once 7-bromoquinolin-8-ol is obtained, the subsequent step is nitration. This electrophilic aromatic substitution is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. The conditions of the nitration reaction must be carefully controlled to favor the introduction of the nitro group at the C5 position. The existing bromo and hydroxyl groups on the quinoline (B57606) ring direct the incoming nitro group to this position.

Bromination of 5-Nitroquinolin-8-ol Precursors

An alternative convergent approach involves the bromination of a 5-nitroquinolin-8-ol precursor. In this synthetic pathway, the nitro group is first introduced onto the quinolin-8-ol ring, followed by the addition of the bromine atom.

The synthesis of 5-nitroquinolin-8-ol can be achieved by the nitration of quinolin-8-ol using standard nitrating agents. Following the synthesis of 5-nitroquinolin-8-ol, the next step is the regioselective bromination at the C7 position. This is a crucial step, as the deactivating nature of the nitro group at C5 can influence the reactivity of the ring towards further electrophilic substitution. The bromination is typically performed using a brominating agent such as N-bromosuccinimide, where the reaction conditions are optimized to achieve selective substitution at the desired position.

Multi-Substituted Quinoline Synthesis Approaches

The synthesis of this compound and its analogues can also be approached through multi-step sequences that build the substituted quinoline ring system from acyclic precursors. These methods offer a high degree of flexibility in introducing various substituents.

One such approach is the Skraup synthesis, which involves the reaction of an appropriately substituted aniline (B41778) with glycerol (B35011), an oxidizing agent, and sulfuric acid. For instance, to synthesize a derivative like 7-bromo-5-methoxyquinoline, 3,5-dibromoaniline (B181674) can be used as the starting material in a Skraup condensation reaction with glycerol to form 5,7-dibromoquinoline. google.com This intermediate can then undergo nucleophilic substitution with sodium methoxide (B1231860) to yield a mixture of 5-bromo-7-methoxyquinoline (B1374806) and 7-bromo-5-methoxyquinoline, which can be separated by chromatography. google.com Although this example leads to a methoxy (B1213986) derivative, it illustrates the principle of constructing the quinoline core with pre-installed or easily modifiable functional groups.

Regioselective Functionalization Strategies

The precise control of substituent placement on the quinoline ring is paramount in the synthesis of this compound. Regioselective functionalization strategies are employed to direct the bromo and nitro groups to their specific locations.

Directed Bromination of 8-Substituted Quinolines

The hydroxyl group at the C8 position of quinolin-8-ol plays a significant role in directing the regioselectivity of electrophilic substitution reactions, particularly bromination.

The hydroxyl group at C8 is an activating ortho-, para-director. In the case of quinolin-8-ol, the positions ortho (C7) and para (C5) to the hydroxyl group are activated towards electrophilic attack. The bromination of 8-hydroxyquinoline (B1678124) derivatives has been shown to occur at the C7 position. researchgate.net The use of specific brominating agents and reaction conditions can enhance the selectivity for the C7 position. For example, the reaction of 8-hydroxyquinoline with N,N-dibromomethylamine has been reported to yield 7-bromo-8-hydroxyquinoline with high selectivity. researchgate.net

Table 1: Summary of Synthetic Precursors and Intermediates

Compound Name Structure Role in Synthesis
Quinolin-8-ol Starting material
7-Bromoquinolin-8-ol Precursor for nitration
5-Nitroquinolin-8-ol Nitroxoline (B368727).svg/1200px-Nitroxoline.svg.png" width="100"/> Precursor for bromination

Table 2: Key Reagents in the Synthesis of this compound

Reagent Function
N-Bromosuccinimide (NBS) Brominating agent
Nitric Acid (HNO₃) / Sulfuric Acid (H₂SO₄) Nitrating agent
Glycerol Carbon source in Skraup synthesis
Reagents and Reaction Conditions for Selective Bromination

The selective introduction of a bromine atom onto the quinolin-8-ol scaffold is a critical step in the synthesis of this compound. The hydroxyl group at the C-8 position is a potent activating group, directing electrophiles primarily to the ortho (C-7) and para (C-5) positions. This high reactivity often leads to the formation of 5,7-dibromo-8-hydroxyquinoline as the major product, making selective monobromination challenging. researchgate.net

Achieving selective bromination at the C-7 position requires careful control of reagents and reaction conditions. One effective reagent for this purpose is N-bromosuccinimide (NBS), which can afford 7-bromoquinolin-8-ol when reacted with 8-hydroxyquinoline in a solvent like chloroform. nih.gov

Molecular bromine (Br₂) is also widely used, but its reactivity necessitates precise stoichiometric control to favor monobromination. researchgate.net The choice of solvent and the equivalents of bromine are crucial variables. For instance, reacting 8-hydroxyquinoline with less than 2.1 equivalents of Br₂ can produce a mixture of the desired 7-bromo-8-hydroxyquinoline and the dibrominated product. researchgate.net The maximum reported yield for the 7-bromo derivative under specific conditions with 1.5 equivalents of bromine was 58%. researchgate.net

Commonly employed reagents for the bromination of aromatic compounds include bromine in acetic acid, ammonium (B1175870) bromide, and 2,4,4,6-tetrabromocyclohex-2,5-dienone. epa.gov The selection of the appropriate reagent and solvent system is paramount to maximizing the yield of the desired monobrominated product and minimizing the formation of di-substituted byproducts.

Table 1: Reagents and Conditions for Bromination of 8-Hydroxyquinoline

Reagent Equivalents Solvent Temperature Products Reference
Br₂ 1.5 CH₃CN/CH₂Cl₂ 0 °C - 24 °C Mixture of 7-bromo-8-hydroxyquinoline (58% yield) and 5,7-dibromo-8-hydroxyquinoline researchgate.net
Br₂ 2.1 CH₃CN/CH₂Cl₂ 0 °C - 24 °C 5,7-dibromo-8-hydroxyquinoline (90% yield) researchgate.net

Directed Nitration of Bromoquinolinols

Once 7-bromoquinolin-8-ol is obtained, the subsequent step is the introduction of a nitro group at the C-5 position. This is an electrophilic aromatic substitution reaction, typically carried out using a nitrating mixture of concentrated nitric acid and sulfuric acid. brieflands.com

The directing effects of the existing substituents on the 7-bromoquinolin-8-ol ring guide the incoming nitro group. The hydroxyl group at C-8 is a strong ortho-, para-director, activating the C-5 and C-7 positions. The bromo group at C-7 is deactivating but also directs ortho and para. Since the C-7 position is already occupied, the strong activating effect of the hydroxyl group preferentially directs the electrophilic nitronium ion (NO₂⁺) to the C-5 position. This regioselectivity is observed in related systems; for example, the nitration of 6,8-dibromoquinoline (B11842131) yields 5-nitro-6,8-dibromoquinoline. researchgate.netnih.gov

Influence of Existing Substituents on Electrophilic Aromatic Substitution Selectivity

The regiochemical outcome of electrophilic aromatic substitution (SEAr) on the quinoline ring is dictated by the electronic properties of both the heterocyclic system and any existing substituents. libretexts.orgwikipedia.orgmasterorganicchemistry.com The quinoline nucleus itself undergoes electrophilic attack preferentially on the benzene (B151609) ring (carbocyclic ring) at positions C-5 and C-8, as the pyridine (B92270) ring (heterocyclic ring) is deactivated by the electron-withdrawing nitrogen atom. youtube.comreddit.com

The presence of substituents dramatically alters this pattern:

Activating Groups: The hydroxyl group (-OH) at C-8 is a powerful activating group. wikipedia.org It donates electron density to the ring through resonance, stabilizing the cationic intermediate (the arenium ion) formed during the substitution process. masterorganicchemistry.com This effect strongly directs incoming electrophiles to the ortho (C-7) and para (C-5) positions.

Deactivating Groups: Halogens, like the bromo group (-Br) at C-7, are deactivating via their inductive effect but are ortho-, para-directing due to their ability to donate a lone pair of electrons through resonance. The nitro group (-NO₂) is a very strong deactivating group due to both its inductive and resonance electron-withdrawing effects. wikipedia.org It strongly directs incoming electrophiles to the meta position relative to itself.

In the synthesis of this compound, the sequence of substitutions is crucial. Bromination of quinolin-8-ol is directed to C-7 (and C-5) by the powerful -OH group. In the subsequent nitration of 7-bromoquinolin-8-ol, the directing power of the activating -OH group overrides the deactivating -Br group, guiding the nitro group to the C-5 position. Once the nitro group is installed at C-5, the ring is significantly deactivated towards further electrophilic substitution.

General Synthetic Pathways for Quinoline-8-ol Derivatives

The construction of the core quinoline-8-ol ring system can be achieved through various classical and modern synthetic methods.

Classical Quinoline Synthesis Reactions (e.g., Skraup, Friedländer, Knorr) and their Relevance to Functionalized Quinolinols

Several named reactions are foundational to quinoline synthesis and can be adapted to produce functionalized quinolinols by using appropriately substituted starting materials. iipseries.org

Skraup Synthesis: This method involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent (like nitrobenzene). pharmaguideline.comwikipedia.org To synthesize a functionalized quinolinol, one would start with a substituted aniline. For example, using 2-aminophenol (B121084) could theoretically lead to quinolin-8-ol. However, the reaction conditions are notoriously harsh and often violent, which can limit its application with sensitive functional groups. wikipedia.orgresearchgate.netchemistry-online.com

Friedländer Synthesis: This is a versatile condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group, often catalyzed by acid or base. wikipedia.orgjk-sci.comorganic-chemistry.org This method is highly relevant for preparing functionalized quinolinols because substituted 2-aminoaryl ketones can be used as starting materials, allowing for pre-installation of substituents on the benzene ring portion of the final quinoline product. alfa-chemistry.comnih.gov

Knorr Quinoline Synthesis: This reaction converts a β-ketoanilide into a 2-hydroxyquinoline (B72897) using a dehydrating agent like concentrated sulfuric acid. drugfuture.comwikipedia.org By starting with an appropriately substituted aniline to form the β-ketoanilide, one can introduce substituents onto the resulting quinoline ring. iipseries.org

Table 2: Overview of Classical Quinoline Syntheses

Reaction Starting Materials Key Features Relevance to Functionalized Quinolinols
Skraup Synthesis Aniline, Glycerol, H₂SO₄, Oxidizing Agent Harsh, exothermic conditions Can use substituted anilines, but conditions may not be compatible with all functional groups.
Friedländer Synthesis 2-Aminoaryl Aldehyde/Ketone, Compound with α-methylene group Versatile, acid or base catalyzed Allows for pre-installed substituents on the 2-aminoaryl starting material.

One-Pot Methodologies for Quinoline Ring Formation with Pre-Installed Substituents

Modern synthetic chemistry emphasizes efficiency, leading to the development of numerous one-pot procedures for quinoline synthesis. researchgate.net These methods often provide higher yields and milder reaction conditions compared to classical routes. du.edu.eg

One notable one-pot approach is a modification of the Friedländer synthesis that starts with o-nitroarylcarbaldehydes. organic-chemistry.org In this process, the nitro group is reduced in situ to the corresponding amine using reagents like iron powder and hydrochloric acid. The newly formed 2-aminoaryl aldehyde then immediately condenses with a ketone or aldehyde present in the same reaction vessel to form the quinoline ring. organic-chemistry.org This strategy is highly effective for creating substituted quinolines, as it tolerates a wide variety of functional groups on both starting materials. organic-chemistry.org

Other one-pot methods utilize different catalytic systems, such as copper or ruthenium, to facilitate cascade reactions that build the quinoline core from simpler, pre-functionalized precursors. mdpi.com For example, highly substituted quinolines can be synthesized in a one-pot reaction from α-amino ketone derivatives and alkynes in an aqueous medium. researchgate.net These advanced methodologies offer direct access to complex quinoline structures with pre-installed substituents, avoiding lengthy, multi-step synthetic sequences. nih.gov

Synthesis of Related Bromo-Nitro-Methoxyquinolines

The synthesis of analogues such as bromo-nitro-methoxyquinolines often involves similar strategies, either by starting with a methoxy-substituted precursor or by methylating the hydroxyl group of a quinolinol at an appropriate stage.

The direct bromination of 8-methoxyquinoline (B1362559) has been shown to produce 5-bromo-8-methoxyquinoline (B186703) as the sole product, demonstrating a different selectivity pattern compared to 8-hydroxyquinoline. researchgate.net Subsequent nitration of this compound would be expected to yield a bromo-nitro-8-methoxyquinoline.

Alternatively, synthetic routes can build the ring with the substituents already in place. For example, the direct nitration of 6,8-dibromoquinoline has been used to prepare 5-nitro-6,8-dibromoquinoline. researchgate.netnih.gov The synthesis of other complex analogues, such as 3,5,6,7-tetrabromo-8-methoxyquinoline and 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline, has also been reported, showcasing the diverse functionalization patterns achievable on the quinoline scaffold. nih.gov The synthesis of related heterocycles, like 5-bromo-2-methoxy-3-nitropyridine, can be achieved by reacting the corresponding chloro-derivative with sodium methoxide, a reaction that could potentially be applied to quinoline systems. chemicalbook.com

Optimization of Reaction Conditions for Yield and Purity

The successful synthesis of this compound hinges on the meticulous control of various reaction parameters. The presence of both a deactivating nitro group and an activating hydroxyl group on the quinoline ring presents a complex electronic landscape, making the selective introduction of a bromine atom at the C-7 position a challenging endeavor.

Temperature Control and Solvent Effects in Halogenation

Temperature plays a crucial role in controlling the rate and selectivity of the bromination reaction. For the synthesis of the related compound, 7-bromoquinolin-8-ol, from quinolin-8-ol using N-bromosuccinimide (NBS) as the brominating agent, a carefully controlled temperature ramp from 0 °C to 40 °C in chloroform has been reported to be effective. This gradual increase in temperature likely helps to manage the exothermic nature of the reaction and minimize the formation of side products.

The choice of solvent is equally critical and can significantly influence the outcome of the halogenation. Solvents not only affect the solubility of reactants but can also play a role in the reaction mechanism and the regioselectivity of the substitution. For instance, in the bromination of 8-hydroxyquinoline, acetonitrile (B52724) (CH3CN) has been utilized as a solvent. The use of different solvents can alter the polarity of the reaction medium, thereby influencing the electrophilicity of the brominating agent and the activation of the quinoline ring. A comprehensive study on the bromination of 8-hydroxyquinoline revealed that the choice of solvent can impact the conversion rate when using less than stoichiometric amounts of bromine.

SolventBrominating AgentTemperature (°C)Product(s)Reference
ChloroformN-Bromosuccinimide0 to 407-bromoquinolin-8-ol nih.gov
AcetonitrileBromine0Mixture of 5,7-dibromo-8-hydroxyquinoline and 7-bromo-8-hydroxyquinoline acgpubs.orgresearchgate.net
ChloroformBromineRoom Temperature5,7-dibromo-8-hydroxyquinoline nih.govacgpubs.org

Interactive Data Table: Solvent and Temperature Effects in the Bromination of 8-Hydroxyquinoline Analogues

Stoichiometric Control for Mono- vs. Di-substituted Products

The stoichiometry of the brominating agent is a key determinant in achieving mono-bromination and avoiding the formation of di-substituted products, such as 5,7-dibromo-5-nitroquinolin-8-ol. The electron-donating hydroxyl group at the C-8 position activates the quinoline ring towards electrophilic substitution, primarily at the C-5 and C-7 positions.

In the synthesis of 5,7-dibromo-8-hydroxyquinoline, employing two equivalents of bromine in chloroform leads to the formation of the di-brominated product in excellent yield. nih.gov This highlights the propensity for di-substitution when an excess of the halogenating agent is used.

Conversely, to favor the formation of the mono-substituted product, a careful control of the stoichiometry is essential. A study on the bromination of 8-hydroxyquinoline demonstrated that using 1.5 equivalents of bromine in acetonitrile at 0 °C resulted in a mixture of 5,7-dibromo-8-hydroxyquinoline and 7-bromo-8-hydroxyquinoline, with the latter being the major product. acgpubs.orgresearchgate.net This suggests that sub-stoichiometric amounts of the brominating agent can favor mono-substitution, although a mixture of products is still likely. The challenge lies in finding the optimal stoichiometric ratio that maximizes the yield of the desired 7-bromo isomer while minimizing the formation of the 5-bromo isomer and the di-bromo byproduct. The presence of the deactivating nitro group at the 5-position in the target molecule, this compound, is expected to influence the regioselectivity of the second substitution, making precise stoichiometric control even more critical.

Equivalents of BromineSolventTemperature (°C)Major Product(s)Reference
2.0ChloroformRoom Temperature5,7-dibromo-8-hydroxyquinoline nih.govacgpubs.org
1.5Acetonitrile07-bromo-8-hydroxyquinoline (in a mixture with the di-bromo product) acgpubs.orgresearchgate.net

Interactive Data Table: Effect of Stoichiometry on the Bromination of 8-Hydroxyquinoline

Purification Techniques for Complex Product Mixtures

The synthesis of this compound often results in a complex mixture of the starting material, the desired mono-bromo product, and the di-bromo byproduct. The structural similarity of these compounds, particularly the isomeric mono-bromo derivatives, can make their separation challenging.

A documented method for the purification of a mixture containing 7-bromo-8-hydroxyquinoline and 5,7-dibromo-8-hydroxyquinoline involves crystallization from acetonitrile. acgpubs.orgresearchgate.net This technique leverages the differential solubility of the components in the solvent to achieve separation. It is plausible that similar crystallization-based purification strategies could be effective for isolating this compound.

In cases where crystallization is not sufficient to achieve the desired purity, other chromatographic techniques may be necessary. Column chromatography, using a suitable stationary phase (e.g., silica (B1680970) gel) and a carefully selected eluent system, can be employed to separate compounds with different polarities. The presence of the nitro group in this compound will significantly alter its polarity compared to non-nitrated analogues, which can be exploited for effective chromatographic separation. However, the specific conditions for the chromatographic purification of this particular compound are not widely reported and would require empirical optimization. The close Rf values of isomeric products, as noted in the separation of 5,7-dibromo-8-aminoquinoline and 5-bromo-8-aminoquinoline, underscore the potential difficulty in chromatographic separation and the need for careful selection of the mobile phase. acgpubs.org

Chemical Reactivity and Transformation Pathways

Reactivity of the Nitro Substituent

The nitro group at the C5 position of the quinoline (B57606) ring is a strong electron-withdrawing group, which significantly influences the molecule's reactivity. Its transformation, primarily through reduction, is a key step in the synthesis of various derivatives.

Selective Reduction to Amino Derivatives (e.g., 7-Amino-5-nitroquinolin-8-ol as a precursor)

A significant synthetic pathway involves the chemoselective reduction of a related precursor, 5,7-dinitro-8-hydroxyquinoline. In this process, the nitro group at the C7 position, which is ortho to the hydroxyl group, can be selectively reduced to an amino group. This targeted reduction yields 7-amino-5-nitroquinolin-8-ol, a crucial intermediate for further synthetic elaborations researchgate.net. This selectivity is attributed to the influence of the adjacent hydroxyl group. The resulting ortho-amino-hydroxy functionality is a valuable precursor for building more complex heterocyclic systems .

Chemoselective Reduction Conditions and Reagents

The reduction of a nitro group in a molecule that also contains a halogen, such as 7-Bromo-5-nitroquinolin-8-ol, requires carefully chosen reagents to avoid the undesired reduction of the carbon-bromine bond. This is known as chemoselective reduction. A variety of reagents and conditions have been developed to achieve the selective transformation of an aromatic nitro group to an amine while preserving a halogen substituent.

Several metal-based systems are effective for this purpose. For instance, catalytic hydrogenation is a general method, though it can sometimes affect halogen substituents. More specific and milder conditions are often preferred. The choice of reagent is critical for achieving high yields and selectivity.

Reagent/SystemConditionsKey Features
Sodium dithionite (Na₂S₂O₄)Typically in a mixture of solvents like THF and water.A common and effective reagent for reducing nitro groups in the presence of other functional groups nih.gov.
Iron (Fe) powder in acetic acidAcidic medium, often with heating.A classic and cost-effective method for nitro group reduction that is tolerant of many functional groups, including halogens researchgate.net.
Tin(II) chloride (SnCl₂)Acidic conditions (e.g., concentrated HCl).Widely used for the reduction of aromatic nitro compounds.

Subsequent Reactions of the Amino Group (e.g., Sulfonylation, Cyclocondensation)

Once the amino group is installed, it serves as a versatile handle for a range of subsequent chemical transformations. The nucleophilic nature of the aromatic amine allows for reactions such as sulfonylation and cyclocondensation.

Sulfonylation: The amino group can readily react with various sulfonyl chlorides in the presence of a base like triethylamine. This reaction leads to the formation of sulfonamide derivatives. For example, the closely related 5-amino-7-bromoquinolin-8-ol (B11873180) can be reacted with different sulfonyl chlorides in dry tetrahydrofuran (THF) to yield a series of 5-(sulfonamido)-7-bromoquinolin-8-ol compounds nih.gov.

Cyclocondensation: The ortho-relationship between the amino group and the hydroxyl group in precursors like 7-amino-5-nitroquinolin-8-ol enables cyclocondensation reactions. This powerful transformation allows for the construction of fused heterocyclic systems. A prime example is the synthesis of 2-substituted 5-nitrooxazolo[4,5-h]quinolines from 7-amino-5-nitroquinolin-8-ol researchgate.net. The reaction involves the condensation of the ortho-amino-hydroxy functionality with various reagents to form a fused oxazole (B20620) ring .

Reactivity of the Bromine Substituent

The bromine atom at the C7 position provides another site for synthetic modification, primarily through nucleophilic aromatic substitution or modern cross-coupling reactions.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a plausible, though potentially challenging, pathway for functionalizing the C7 position. In a typical SNAr reaction, a nucleophile replaces a leaving group (in this case, bromide) on an aromatic ring. This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, as they stabilize the negatively charged intermediate (Meisenheimer complex) youtube.comyoutube.com.

Potential for Cross-Coupling Reactions (e.g., Suzuki, Sonogashira – theoretical application)

The carbon-bromine bond at the C7 position makes this compound an excellent theoretical candidate for transition-metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling: The Suzuki reaction involves the coupling of an organoboron compound with an organohalide, catalyzed by a palladium(0) complex. Theoretically, this compound could be coupled with a variety of aryl or vinyl boronic acids or esters to introduce new substituents at the C7 position. This reaction is known for its mild conditions and tolerance of a wide range of functional groups.

Sonogashira Coupling: The Sonogashira coupling is a reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide wikipedia.org. This reaction is typically catalyzed by a combination of a palladium complex and a copper(I) co-catalyst in the presence of an amine base organic-chemistry.org. The aryl bromide functionality of this compound makes it a suitable substrate for Sonogashira coupling with various terminal alkynes. This would allow for the introduction of alkynyl moieties at the C7 position, leading to the synthesis of conjugated arylalkynes libretexts.org. The reaction is known to proceed under mild conditions and has been widely applied in the synthesis of complex molecules and natural products wikipedia.orgbeilstein-journals.org.

Reduction to Debrominated Analogues

The reduction of aromatic nitro compounds that also bear halogen substituents can follow different pathways depending on the reagents and reaction conditions employed. The two primary transformations are the reduction of the nitro group to an amine and the reductive cleavage of the carbon-halogen bond, known as hydrodehalogenation or debromination.

In the context of this compound, achieving a debrominated analogue would involve the selective hydrogenolysis of the C7-Br bond. Catalytic hydrogenation is a common method for both nitro group reduction and dehalogenation. The chemoselectivity of this process is crucial. It is well-established that aryl bromides can be selectively reduced via catalytic hydrogenation in the presence of other functional groups, including nitro groups, under specific conditions. organic-chemistry.org The C-Br bond is generally more susceptible to hydrogenolysis than the C-Cl bond. organic-chemistry.org

However, the reduction of the nitro group is often a competing and sometimes preferential reaction. Many methods have been developed for the chemoselective reduction of nitro groups while leaving halogen substituents intact. organic-chemistry.orgambeed.com For instance, catalytic hydrogenation using palladium on carbon (Pd/C) is a standard method for nitro group reduction, but it can also catalyze dehalogenation. commonorganicchemistry.com To avoid debromination, catalysts like Raney nickel are often employed. commonorganicchemistry.com Conversely, specific conditions can be tailored to favor hydrodehalogenation. For example, a one-step hydrogenolysis-catalytic hydrogenation of 5-bromo-8-nitro-2-methylisoquinolium tosylate has been used to prepare various 8-amino-2-methyl-decahydroisoquinolines, demonstrating a reaction involving both nitro reduction and debromination. researchgate.net

The selective reduction of the nitro group in this compound to yield 5-amino-7-bromoquinolin-8-ol has been documented, for instance, through catalytic hydrogenation. Achieving the debrominated analogue, 5-nitroquinolin-8-ol, would require conditions that favor the hydrogenolysis of the C-Br bond over the reduction of the nitro group. This selectivity can be challenging, as the nitro group is highly susceptible to reduction.

Table 1: General Conditions Influencing the Reduction Outcome of Bromo-Nitro Aromatics
Desired TransformationTypical Reagents/CatalystsGeneral ConditionsPotential Outcome for this compound
Nitro Group Reduction (No Debromination)H₂, Raney Nickel; SnCl₂; Fe/AcidMild conditions, specific catalyst choice to avoid C-Br cleavage.5-Amino-7-bromoquinolin-8-ol
Debromination (No Nitro Reduction)H₂, Pd/C (under specific neutral conditions)Careful control of H₂ pressure, temperature, and additives to favor C-Br cleavage.5-Nitroquinolin-8-ol
Both Nitro Reduction and DebrominationH₂, Pd/CMore forcing conditions (higher pressure/temperature).5-Aminoquinolin-8-ol

Reactivity of the Hydroxyl Group

The phenolic hydroxyl group at the C8 position is a key site of reactivity in this compound, enabling transformations such as oxidation and derivatization.

The 8-hydroxyquinoline (B1678124) scaffold is susceptible to oxidation, yielding quinoline-5,8-dione derivatives. This transformation is significant as quinone structures are present in many biologically active molecules. For the subject compound, oxidation would lead to the formation of 7-bromo-5-nitroquinoline-5,8-dione. While direct oxidation of this compound is not widely detailed, the synthesis of the related compound, 7-bromoquinoline-5,8-dione, has been reported. This derivative serves as a precursor for further functionalization, for example, through nucleophilic amination at the C6 position with various aryl sulphonamides. researchgate.net The reaction proceeds via a Michael addition, with the steric bulk of the bromine atom at C7 directing the nucleophilic attack to the C6 position. researchgate.net This indicates that the corresponding 7-bromo-5-nitroquinoline-5,8-dione, if formed, would exhibit similar reactivity towards nucleophiles.

The hydroxyl group of 8-hydroxyquinolines can readily undergo O-alkylation to form ethers and O-acylation to form esters. These reactions typically proceed via nucleophilic substitution, where the hydroxyl group, often deprotonated by a base, acts as a nucleophile. researchgate.net

O-Alkylation: The synthesis of 8-alkoxyquinolines is a common derivatization. For example, 5,7-dibromo-8-methoxyquinoline has been synthesized in high yield by reacting 5,7-dibromoquinolin-8-ol with dimethylsulphate. researchgate.net Similarly, various 8-alkoxyquinolines have been prepared through O-alkylation in a basic medium. jsynthchem.com This demonstrates that the hydroxyl group in a di-brominated 8-hydroxyquinoline is sufficiently nucleophilic for alkylation, suggesting that this compound would react similarly with alkylating agents (e.g., alkyl halides, sulfates) in the presence of a base to yield the corresponding 8-alkoxy derivatives.

O-Acylation: Ester derivatives can be synthesized by reacting the hydroxyl group with acylating agents such as acyl chlorides or anhydrides. The synthesis of various ester derivatives of 8-hydroxyquinoline has been reported, indicating this is a viable transformation pathway. jsynthchem.com

Table 2: Examples of O-Alkylation and O-Acylation on Substituted 8-Hydroxyquinolines
Starting MaterialReagentReaction TypeProduct
8-HydroxyquinolineAlkyl Halide / BaseO-Alkylation8-Alkoxyquinoline
8-HydroxyquinolineAcyl Chloride / BaseO-AcylationQuinolin-8-yl acetate
5,7-Dibromoquinolin-8-olDimethylsulphateO-Alkylation (Methylation)5,7-Dibromo-8-methoxyquinoline

Positional Isomerism and its Impact on Reactivity

The reactivity of the quinoline ring, particularly towards electrophilic and nucleophilic substitution, is highly dependent on the positions of the electron-withdrawing nitro and bromo groups. In 8-hydroxyquinoline, the carbocyclic ring (positions 5, 6, 7) is activated towards electrophilic substitution by the hydroxyl group, primarily at positions 5 and 7.

In This compound , the C7 position is blocked by bromine. The powerful electron-withdrawing nitro group at C5 strongly deactivates the ring, making further electrophilic substitution highly unlikely. Nucleophilic attack on the ring is facilitated by the nitro group. nih.gov

The electronic and steric properties of the bromo and nitro substituents are fundamental to understanding the reactivity of these isomers.

Electronic Effects: Both the nitro group and the bromine atom are electron-withdrawing, deactivating the quinoline ring towards electrophilic aromatic substitution. nih.gov

The nitro group is a very strong deactivating group, acting through both a powerful negative inductive effect (-I) and a negative resonance effect (-R). nih.gov This significantly reduces the electron density of the entire aromatic system.

Bromine , a halogen, exhibits a dual electronic effect. It is deactivating due to its strong -I effect but is also capable of donating electron density through a positive resonance effect (+R) via its lone pairs. The inductive effect is generally dominant, making the ring less reactive than unsubstituted quinoline. nih.gov

The placement of the nitro group is critical. A nitro group at C5, ortho to the ring junction, will have a strong influence on the electron distribution in both the carbocyclic and heterocyclic rings. Computational studies on 6-bromo-5-nitroquinoline show that the nitro group significantly reduces electron density, facilitating reactions with nucleophiles. nih.gov

Steric Effects: The size of the substituents can influence the accessibility of adjacent reaction sites.

The bromine atom is larger than a hydrogen atom and can exert steric hindrance. In this compound, the bromine at C7 is adjacent to the hydroxyl group at C8, which could potentially influence the reactivity of the -OH group or access to the C6 position. Similarly, in 5-Bromo-7-nitroquinolin-8-ol, the bromine at C5 could sterically hinder reactions at the C4 and C6 positions.

Computational analysis of 6,8-dibromo-5-nitroquinoline has shown that steric compression due to the proximity of the bromine atoms and the nitro group can influence reaction selectivity, for example, by making one position more accessible for nitration over another. nih.gov This principle suggests that the steric environment created by the bromo and nitro groups in both 7-bromo-5-nitro- and 5-bromo-7-nitroquinolin-8-ol will play a significant role in directing their chemical transformations.

Mechanistic Studies of Related Reactions

The chemical behavior of this compound is dictated by the interplay of its constituent functional groups—a bromine atom, a nitro group, and a hydroxyl group—on the quinoline scaffold. Understanding its reactivity and transformation pathways involves examining the mechanistic details of reactions common to substituted quinoline systems.

Investigation of Reaction Mechanisms in Substituted Quinoline Systems

The reactivity of the quinoline ring is significantly influenced by the nature and position of its substituents. The presence of electron-donating or electron-withdrawing groups can direct the course of a reaction and alter the stability of intermediates.

Electrophilic Aromatic Substitution:

In electrophilic aromatic substitution (EAS) reactions, the aromatic ring acts as a nucleophile, attacking an electrophile. masterorganicchemistry.com The reaction typically proceeds through a two-step mechanism involving the formation of a carbocation intermediate, known as a Wheland intermediate or sigma complex. masterorganicchemistry.com The first step, the attack on the electrophile, is generally the rate-determining step as it disrupts the aromaticity of the ring. masterorganicchemistry.com The second, faster step involves the deprotonation of the carbocation to restore aromaticity. masterorganicchemistry.com

The interplay of these groups makes further electrophilic substitution on this compound challenging. The strong deactivating effect of the nitro group, coupled with the steric hindrance from the existing substituents, would likely require harsh reaction conditions for any further electrophilic attack.

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution (SNA) can also occur in quinoline systems, particularly when the ring is substituted with strong electron-withdrawing groups. The reaction can proceed through different mechanisms, including the SNAr (addition-elimination) and the Vicarious Nucleophilic Substitution (VNS).

The SNAr mechanism involves the initial addition of a nucleophile to form a resonance-stabilized intermediate (Meisenheimer complex), followed by the elimination of a leaving group. For this to occur, a good leaving group (like a halogen) and strong electron-withdrawing groups positioned ortho or para to it are typically required to stabilize the negative charge of the intermediate. In this compound, the bromo group at position 7 could potentially act as a leaving group. The nitro group at position 5 would help to stabilize the negative charge of a Meisenheimer-type intermediate.

Vicarious Nucleophilic Substitution is a type of nucleophilic substitution of hydrogen. This reaction is characteristic of nitroaromatic and heteroaromatic compounds. nih.gov It involves the addition of a nucleophile to an electron-deficient aromatic ring, followed by the elimination of a hydride ion, often facilitated by an oxidizing agent. nih.gov The nitro group plays a crucial role in activating the ring for this type of reaction. nih.gov

The table below summarizes the directing effects of the substituents in this compound for electrophilic aromatic substitution.

SubstituentPositionTypeDirecting Effect
-OH8ActivatingOrtho, Para
-NO₂5DeactivatingMeta
-Br7DeactivatingOrtho, Para

Role of Solvent Properties in Reaction Pathways

The solvent in which a reaction is conducted can have a profound impact on the reaction rate and mechanism by stabilizing or destabilizing reactants, intermediates, and transition states. spcmc.ac.in

Polar Protic Solvents:

Polar protic solvents, such as water and alcohols, have O-H or N-H bonds and are capable of hydrogen bonding. spcmc.ac.in These solvents are particularly effective at solvating both cations and anions. spcmc.ac.in

In the context of nucleophilic substitution reactions, polar protic solvents can have competing effects. For SN1-type reactions, which proceed through a carbocation intermediate, polar protic solvents are highly beneficial as they can stabilize both the carbocation and the leaving group through ion-dipole interactions and hydrogen bonding, respectively. libretexts.orgcsbsju.edu This lowers the activation energy and accelerates the reaction. csbsju.edu

However, for SN2-type reactions, polar protic solvents can decrease the reaction rate. They form a "solvent cage" around the nucleophile through hydrogen bonding, which stabilizes the nucleophile and makes it less reactive. spcmc.ac.inlumenlearning.com

Polar Aprotic Solvents:

Polar aprotic solvents, such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetone, possess dipoles but lack O-H or N-H bonds, and therefore cannot act as hydrogen bond donors. lumenlearning.com They are good at solvating cations through ion-dipole interactions but are less effective at solvating anions. spcmc.ac.in

This property makes them particularly suitable for SN2 reactions. By solvating the cation of a nucleophilic salt, they leave the anion (the nucleophile) "naked" and more reactive, thus increasing the reaction rate. wfu.edu

Nonpolar Solvents:

Nonpolar solvents are generally not suitable for reactions involving polar or ionic species, as they cannot effectively solvate and stabilize charged intermediates.

The choice of solvent for a reaction involving this compound would depend on the specific transformation being attempted. For instance, a nucleophilic substitution of the bromo group might be favored in a polar aprotic solvent to enhance the reactivity of the incoming nucleophile. Conversely, if a reaction were to proceed through an ionic intermediate, a polar protic solvent might be more appropriate. Studies on related quinoline derivatives have shown that changing the solvent can significantly affect the yield and even the type of product formed. tandfonline.com For example, the synthesis of certain quinoline derivatives has been shown to be more efficient in greener solvents like glycerol (B35011). researchgate.net

The following table summarizes the general effects of different solvent types on nucleophilic substitution reactions.

Solvent TypeEffect on SN1 ReactionsEffect on SN2 ReactionsExamples
Polar ProticAcceleratesDeceleratesWater, Ethanol, Methanol
Polar AproticModerate EffectAcceleratesDMSO, DMF, Acetone
NonpolarDeceleratesDeceleratesHexane, Toluene

Structural Elucidation and Spectroscopic Characterization

Advanced Spectroscopic Characterization Methods

Modern spectroscopic techniques are indispensable for the unambiguous identification and structural analysis of organic molecules like 7-Bromo-5-nitroquinolin-8-ol. These methods probe the interactions of the molecule with electromagnetic radiation, yielding data that serves as a molecular fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information on the number, type, and connectivity of hydrogen atoms in a molecule. The chemical shifts (δ) are influenced by the electron density around the proton. oregonstate.edu In the ¹H NMR spectrum of the related compound 8-hydroxy-5-nitroquinoline, signals are observed at δ 7.14 (H7), 7.82 (H3), 8.48 (H6), 8.97 (H2), and 9.08 (H4) ppm in a DMSO-d6 solution. iranchembook.ir For 7-bromo-8-hydroxyquinoline, the proton signals appear at δ 8.83 (H-2), 8.51 (H-4), 7.73 (H-6), 7.59 (H-3), and 7.10 (H-5) ppm in CDCl3. acgpubs.org The hydroxyl proton often appears as a broad signal. acgpubs.org

Detailed ¹H NMR data for this compound is crucial for confirming the positions of the bromo and nitro substituents. The specific chemical shifts and coupling constants for each proton in this compound would provide definitive evidence of its structure.

Interactive Data Table: Representative ¹H NMR Chemical Shifts for Related Quinoline (B57606) Derivatives

CompoundH-2 (ppm)H-3 (ppm)H-4 (ppm)H-5 (ppm)H-6 (ppm)H-7 (ppm)Solvent
8-Hydroxy-5-nitroquinoline iranchembook.ir8.977.829.08-8.487.14DMSO-d6
7-Bromo-8-hydroxyquinoline acgpubs.org8.837.598.517.107.73-CDCl3

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy maps the carbon skeleton of a molecule. For 5,7-dibromo-8-hydroxyquinoline, the ¹³C NMR spectrum in CDCl3 shows signals at δ 149.7, 148.9, 138.6, 136.9, 134.1, 126.8, 123.0, 110.3, and 104.8 ppm. acgpubs.org In the case of 8-hydroxy-5-nitroquinoline, the carbon signals in DMSO-d6 are found at δ 110.0 (C7), among others. iranchembook.ir The specific chemical shifts in the ¹³C NMR spectrum of this compound are essential for confirming the substitution pattern on the quinoline ring.

Interactive Data Table: ¹³C NMR Chemical Shifts for a Related Dibromo-8-hydroxyquinoline

Carbon AtomChemical Shift (ppm)
C2149.7
C4136.9
C8a148.9
C8138.6
C6126.8
C3123.0
C4a134.1
C5104.8
C7110.3
Data for 5,7-dibromo-8-hydroxyquinoline in CDCl3 acgpubs.org

One-dimensional (1D) NMR techniques like standard ¹H and ¹³C NMR provide fundamental spectral information. e-bookshelf.de Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in establishing connectivity between atoms. emerypharma.comyoutube.com

COSY spectra reveal proton-proton (¹H-¹H) coupling, helping to identify adjacent protons. emerypharma.com

HSQC spectra correlate directly bonded carbon and proton atoms. emerypharma.com

HMBC spectra show correlations between carbons and protons that are two or three bonds apart, which is critical for piecing together the molecular structure and assigning quaternary carbons. emerypharma.com

The application of these 2D NMR techniques to this compound would provide unambiguous confirmation of its complex structure. e-bookshelf.de

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. libretexts.org In the IR spectrum of 5,7-dibromo-8-hydroxyquinoline, characteristic peaks are observed at 3066 cm⁻¹ (aromatic C-H stretch) and in the 1581-1332 cm⁻¹ region for C=C and C=N stretching vibrations. acgpubs.org

For this compound, the IR spectrum would be expected to show:

A broad O-H stretching band, typically in the range of 3400-3650 cm⁻¹. libretexts.org

Characteristic aromatic C-H stretching vibrations.

Strong absorptions corresponding to the symmetric and asymmetric stretching of the nitro (NO₂) group.

Vibrations associated with the C-Br bond.

Quinoline ring C=C and C=N stretching vibrations. acgpubs.org

Interactive Data Table: Expected IR Absorption Regions for this compound

Functional GroupExpected Absorption Range (cm⁻¹)Vibration Type
O-H3400 - 3650 libretexts.orgStretch, broad
Aromatic C-H3000 - 3100Stretch
C=N (in quinoline)~1600Stretch
C=C (aromatic)1450 - 1600Stretch
NO₂~1550 and ~1350Asymmetric and Symmetric Stretch
C-Br500 - 700Stretch

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Absorption Properties

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The wavelength of maximum absorption (λmax) is characteristic of the chromophoric system.

For instance, 5-nitroquinolin-8-ol exhibits a λmax at 398.4 nm. nih.gov The introduction of substituents on the quinoline ring can cause a shift in the absorption maxima. The UV-Vis spectrum of this compound is expected to show distinct absorption bands related to its extended π-conjugated system, which is influenced by the electron-withdrawing nitro group and the bromo substituent. rsc.org Studying the UV-Vis spectrum in different solvents can also provide insights into the nature of the electronic transitions.

Interactive Data Table: UV-Vis Absorption Maxima for Related Quinoline Derivatives

Compoundλmax (nm)log εSolvent
5-Nitroquinolin-8-ol nih.govresearchgate.net398.43.67Methanol
8-Hydroxy-7-nitroquinoline-5-sulfonic acid nih.govresearchgate.net427.93.71Methanol
7-Bromo-8-hydroxyquinoline-5-sulfonic acid nih.govresearchgate.net264.23.69Methanol

Mass Spectrometry (MS, HRMS, GC-MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a crucial tool for confirming the molecular weight and elucidating the fragmentation pathways of this compound. The nominal molecular weight of the compound is 269.05 g/mol , corresponding to its molecular formula, C₉H₅BrN₂O₃. bldpharm.combldpharm.com High-resolution mass spectrometry (HRMS) would provide a more precise mass measurement, allowing for unambiguous confirmation of the elemental composition. For instance, HRMS analysis of related hydroxyquinoline derivatives has been successfully used to confirm their structures. google.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a standard method for the analysis of semi-volatile organic compounds like quinoline derivatives. nemi.govmdpi.com While specific GC-MS fragmentation data for this compound is not extensively detailed in the available literature, analysis of related nitroquinoline compounds suggests that the fragmentation pattern would likely involve initial loss of the nitro group (NO₂) or hydroxyl radical (OH), followed by cleavage of the quinoline ring system. rsc.org The presence of a bromine atom would be readily identifiable from the characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) in the mass spectrum of the molecular ion and bromine-containing fragments.

Table 1: Mass Spectrometry Data for this compound
ParameterValueReference
Molecular FormulaC₉H₅BrN₂O₃ bldpharm.combldpharm.com
Molecular Weight269.05 g/mol bldpharm.combldpharm.com
Primary Analytical TechniquesMS, HRMS, GC-MS google.comnemi.govmdpi.com

X-ray Crystallography Studies

While a specific single-crystal X-ray diffraction study for this compound is not prominently available in published literature, extensive crystallographic data on highly similar analogues, such as 7-bromo-8-hydroxyquinoline and various 5-nitro-8-hydroxyquinoline derivatives, allows for a detailed and reliable prediction of its solid-state structure. researchgate.netiucr.orgresearchgate.net These studies form the basis for understanding the molecule's conformation, bond parameters, and intermolecular interactions.

Table 2: Predicted Bond Parameters for this compound based on Analogues
Bond/AngleExpected Value/RangeBasis of Prediction
C7-Br Bond Length~1.90 ÅBased on 7-bromo-8-hydroxyquinoline. researchgate.net
C8-O Bond Length~1.36 ÅTypical for phenolic C-O bonds in this system. researchgate.net
C5-N (nitro) Bond Length~1.47 ÅBased on related nitroaromatic compounds. iucr.org
O-H···N Hydrogen Bond Distance~2.8 ÅCharacteristic for intermolecular hydrogen bonds in 8-hydroxyquinolines. researchgate.netresearchgate.net

A defining feature in the crystal structures of 8-hydroxyquinoline (B1678124) and its derivatives is the formation of robust intermolecular hydrogen bonds. researchgate.netresearchgate.net Specifically, the hydroxyl group at C8 acts as a hydrogen bond donor (O-H), while the nitrogen atom of the quinoline ring in an adjacent molecule serves as the acceptor (N). This O-H···N interaction is a highly predictable and dominant feature.

The crystal packing of this compound would be primarily directed by the formation of the hydrogen-bonded dimers. researchgate.netresearchgate.net These dimeric units then arrange themselves in space to form a higher-order structure. The packing is often in the form of layers or chains, stabilized by the aforementioned π–π stacking interactions and potentially weaker C-H···O or C-H···Br contacts. iucr.org The presence of the bulky bromine atom and the polar nitro group will also play a significant role in dictating the specific packing motif, influencing the orientation of molecules to minimize steric hindrance and maximize attractive electrostatic interactions.

Conformational Analysis in Solution and Solid State

The conformation of this compound exhibits distinct characteristics in the solid state versus in solution.

Solid State: In the crystalline solid, the molecule is expected to be conformationally restricted and largely planar, as dictated by the forces of the crystal lattice. researchgate.net The formation of intermolecular hydrogen-bonded dimers further locks the molecule into a specific, low-energy orientation. researchgate.net

Solution: In solution, while the rigid quinoline ring system remains planar, there is rotational freedom for the hydroxyl proton. However, the dominant conformation is still likely influenced by a weak intramolecular hydrogen bond between the 8-hydroxyl group and the quinoline nitrogen atom, a feature common to 8-hydroxyquinolines. This intramolecular interaction is often in equilibrium with intermolecular hydrogen bonding to solvent molecules.

Influence of Substituents on Molecular Geometry and Packing

The bromo and nitro substituents at the C7 and C5 positions, respectively, exert a profound influence on the molecular geometry, electronic properties, and crystal packing of the molecule.

Nitro Group (at C5): As a powerful electron-withdrawing group, the nitro substituent significantly lowers the electron density of the aromatic system. This electronic perturbation affects bond lengths within the ring and increases the acidity of the 8-hydroxyl proton, making it a stronger hydrogen bond donor. Its polarity also introduces strong dipole-dipole interactions that influence crystal packing.

Bromo Group (at C7): Bromine is an electronegative atom that also withdraws electron density via the inductive effect. Its primary influence, however, is often steric. The large size of the bromine atom can affect the planarity and packing of the molecules in the crystal lattice. It can also participate in halogen bonding (C-Br···O or C-Br···N), a type of non-covalent interaction that can act as a directional force in crystal engineering, further guiding the supramolecular architecture. researchgate.net The combination of these two substituents creates a unique electronic and steric profile that governs the molecule's structural and interactive properties.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic nature of 7-Bromo-5-nitroquinolin-8-ol. Methodologies such as Density Functional Theory (DFT) and Hartree-Fock (HF) are instrumental in elucidating the molecule's geometry and electronic properties, which are governed by the interplay of the quinoline (B57606) core, the electron-withdrawing nitro group, the bromine atom, and the hydroxyl group.

Density Functional Theory (DFT) and Hartree-Fock (HF) are two cornerstone methods in quantum chemistry used to approximate the solution to the Schrödinger equation for a multi-electron system. For a molecule like this compound, these calculations typically begin with geometry optimization, where the goal is to find the lowest energy arrangement of the atoms, corresponding to the most stable molecular structure.

DFT methods, such as the popular B3LYP functional, combined with a suitable basis set (e.g., 6-311++G(d,p)), are widely used for their balance of accuracy and computational cost in studying quinoline derivatives. nih.govijcce.ac.ir These calculations can predict bond lengths, bond angles, and dihedral angles. longdom.org For instance, in related nitroaromatic compounds, DFT has been successfully used to determine the planarity and orientation of the nitro group relative to the aromatic ring. researchgate.net HF calculations, while often less accurate than DFT for electron correlation effects, provide a foundational quantum mechanical description and are a common starting point for more advanced computational methods. nih.govuncw.edu The outputs of these calculations are crucial for subsequent analyses, including vibrational frequencies, electronic transitions, and molecular orbital properties.

Table 1: Representative Theoretical Methods for Studying Substituted Quinolines This is an interactive table. Click on the headers to sort.

Method Basis Set Common Applications Reference
DFT (B3LYP) 6-311++G(d,p) Geometry optimization, vibrational frequencies, electronic properties nih.govijcce.ac.ir
TD-DFT 6-311G(d,p) UV-Vis absorption spectra prediction proquest.com
HF 3-21G Initial geometry optimization for NMR prediction nih.gov

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). youtube.comlibretexts.org The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. researchgate.net

Table 2: Conceptual Electronic Properties Derived from FMO Analysis This is an interactive table. Click on the headers to sort.

Property Definition Significance
HOMO Energy Energy of the Highest Occupied Molecular Orbital Related to electron-donating ability
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital Related to electron-accepting ability

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting its reactive sites. researchgate.netchemrxiv.org The MEP is plotted onto the molecule's electron density surface, with different colors representing regions of varying electrostatic potential. Typically, red indicates electron-rich areas (negative potential), which are susceptible to electrophilic attack, while blue signifies electron-poor regions (positive potential), which are prone to nucleophilic attack. Green and yellow represent areas of intermediate potential.

For this compound, an MEP map would likely show a significant negative potential around the oxygen atoms of the hydroxyl and nitro groups, as well as the nitrogen atom of the quinoline ring. Conversely, the hydrogen atom of the hydroxyl group and regions near the bromine and nitro groups would exhibit a positive potential. Such maps are instrumental in understanding intermolecular interactions, such as hydrogen bonding, and predicting the sites for electrophilic and nucleophilic reactions. longdom.orgresearchgate.net

Conformational Energetics and Stability

The three-dimensional structure and conformational flexibility of this compound can influence its physical and chemical properties. Computational methods allow for the exploration of its potential energy surface to identify stable conformers and the energy barriers between them.

The conformation and electronic properties of molecules, particularly those with acidic or basic functional groups like the hydroxyl group in this compound, can be significantly influenced by the surrounding solvent. wikipedia.orgyoutube.com In an acidic aqueous solution, the nitrogen atom of the quinoline ring is likely to be protonated. In an alkaline solution, the hydroxyl group is expected to be deprotonated, forming a phenoxide ion. These changes in protonation state will drastically alter the molecule's electronic structure, charge distribution, and conformational preferences.

Computational models can simulate these environments using implicit or explicit solvent models. The Polarizable Continuum Model (PCM) is a common implicit method that treats the solvent as a continuous dielectric medium, allowing for the calculation of molecular properties in different solvent environments. ijcce.ac.ir By performing geometry optimizations in simulated acidic and alkaline conditions, it is possible to predict how the planarity of the ring system and the orientation of the substituents might change. For related quinolinols, the solvent has been shown to affect stability and reaction rates by preferentially solvating and stabilizing different species. wikipedia.org These theoretical studies are crucial for understanding the behavior of this compound in various chemical and biological environments.

Prediction of Spectroscopic Properties

Computational chemistry is an invaluable tool for predicting and interpreting various types of molecular spectra. By simulating spectroscopic properties, researchers can corroborate experimental data, assign spectral features, and gain a deeper understanding of the molecule's structure and electronic transitions.

Theoretical calculations can predict several types of spectra for this compound. Time-Dependent DFT (TD-DFT) is commonly employed to predict UV-Visible absorption spectra by calculating the energies of electronic transitions between molecular orbitals. nih.govproquest.com For quinoline derivatives, TD-DFT has been shown to provide results that are in good agreement with experimental spectra. proquest.comresearchgate.netmdpi.com

Vibrational spectra, including Infrared (IR) and Raman, can be simulated by calculating the harmonic vibrational frequencies at the optimized geometry. researchgate.net These calculations help in the assignment of experimental vibrational bands to specific molecular motions, such as the characteristic stretching frequencies of the N-O bonds in the nitro group or the O-H stretch of the hydroxyl group. longdom.orgresearchgate.netorgchemboulder.com

Furthermore, Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach. nih.govfrontiersin.orgbohrium.com By calculating the magnetic shielding tensors for each nucleus in the optimized structure, it is possible to predict ¹H and ¹³C NMR spectra. uncw.edumdpi.com These predictions are particularly useful for confirming molecular structures and assigning resonances in complex molecules. nih.gov

Table 3: Computational Methods for Spectroscopic Prediction This is an interactive table. Click on the headers to sort.

Spectroscopic Technique Computational Method Predicted Properties
UV-Visible Spectroscopy Time-Dependent DFT (TD-DFT) Absorption wavelengths (λmax), oscillator strengths
Infrared (IR) & Raman Spectroscopy DFT/HF Frequency Calculations Vibrational frequencies, IR intensities, Raman activities

Reaction Mechanism Modeling and Selectivity Explanations

Computational modeling is a crucial tool for elucidating the mechanisms of chemical reactions and explaining the observed selectivity. For this compound, understanding its formation through electrophilic aromatic substitution on the 8-hydroxyquinoline (B1678124) scaffold is of primary interest. Theoretical studies on the electrophilic substitution of 8-hydroxyquinoline can shed light on the factors governing the position of substitution.

The hydroxyl group at the 8-position is an activating, ortho-, para-directing group, while the nitrogen atom in the quinoline ring is deactivating. Computational studies, often using DFT, can model the reaction pathway by calculating the energies of the starting materials, intermediates (such as the sigma complex or Wheland intermediate), transition states, and products. The preferred reaction pathway is the one with the lowest activation energy barrier.

For the bromination and nitration of 8-hydroxyquinoline, computational models would predict that the electron-rich positions are the most susceptible to electrophilic attack. The positions ortho and para to the hydroxyl group (positions 7 and 5) are activated. The selectivity between the 5- and 7-positions can be explained by a combination of electronic and steric factors. Computational calculations of the charge distribution and the energies of the corresponding sigma complexes can quantify these effects. The formation of this compound involves a two-step electrophilic substitution. The order of these substitutions (bromination followed by nitration, or vice versa) would also influence the final product, and computational modeling could predict the more favorable sequence.

A theoretical study on the electrophilic aromatic substitution of 8-hydroxyquinoline with a diazonium salt has shown that the relative stability of the possible product isomers can be predicted by calculating their total energies. Such studies can be extended to model the bromination and nitration reactions to explain the observed regioselectivity.

Solvent Effects on Molecular Structure and Reactivity

The solvent in which a reaction is carried out or a property is measured can have a profound impact on the molecular structure, reactivity, and spectroscopic properties of a compound. Computational chemistry can model these solvent effects using various approaches, with the Polarizable Continuum Model (PCM) being one of the most common. In the PCM, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute is placed in a cavity within this medium.

For this compound, the polarity of the solvent is expected to influence its ground-state geometry, the energies of its molecular orbitals, and its electronic absorption spectrum. Computational studies on quinoline derivatives have demonstrated that increasing the solvent polarity can lead to a stabilization of the ground and excited states, which can result in shifts in the UV-Vis absorption maxima. For a polar molecule like this compound, an increase in solvent polarity would likely lead to a red shift (bathochromic shift) in its UV-Vis spectrum.

Furthermore, solvent can play a critical role in chemical reactions by stabilizing or destabilizing transition states and intermediates. In the context of the synthesis of this compound, computational modeling using a PCM could be employed to understand how the solvent influences the reaction rates and the selectivity of the bromination and nitration steps. For instance, a polar solvent might preferentially stabilize a more polar transition state, thereby accelerating the reaction.

While specific computational studies on the solvent effects on this compound are not available, the general principles derived from theoretical studies of other polar aromatic and heterocyclic compounds are applicable. These studies consistently show that the inclusion of solvent effects in computational models is crucial for obtaining results that are in good agreement with experimental observations.

Role As a Synthetic Intermediate and Precursor Chemistry

A Building Block for Complex Heterocyclic Systems

The reactivity of the quinoline (B57606) ring system, coupled with the directing effects of the bromo, nitro, and hydroxyl substituents, makes 7-bromo-5-nitroquinolin-8-ol a key building block for the synthesis of diverse and complex heterocyclic structures. The presence of these functional groups allows for a range of chemical transformations, enabling the construction of novel molecular architectures.

The this compound scaffold can be elaborated into a variety of functionalized quinoline derivatives through reactions targeting its specific substituents. The nitro group, for instance, can be reduced to an amino group, which can then undergo a wide range of reactions such as diazotization, acylation, and alkylation to introduce further functionalities. The bromo substituent can participate in cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, to form carbon-carbon or carbon-nitrogen bonds, respectively, thereby attaching new organic moieties to the quinoline core.

Furthermore, the electron-withdrawing nature of the nitro group can activate the bromo group for nucleophilic aromatic substitution (SNAr) reactions. nih.gov This allows for the displacement of the bromide with various nucleophiles, providing a route to a diverse set of substituted quinolines. For example, similar nitrated bromoquinolines have been shown to react with piperazine (B1678402) and morpholine (B109124) to yield the corresponding 6-piperazinyl and 6-morpholinyl quinolines. nih.gov

The Betti reaction, a multicomponent reaction involving an aromatic phenol, an aldehyde, and an amine, has been employed with derivatives of 8-hydroxyquinoline (B1678124) to synthesize more complex structures. For instance, both 5-nitroquinolin-8-ol and 5-bromo-8-hydroxyquinoline have been used as the phenolic component in Betti reactions to produce aminobenzylated derivatives. rsc.org This highlights the potential of this compound to undergo similar transformations to yield highly functionalized quinoline derivatives.

A summary of potential synthetic transformations for this compound is presented in the table below.

Reaction TypeReagents and ConditionsPotential Product
Nitro Group ReductionSnCl2/HCl or H2/Pd-C7-Bromo-5-aminoquinolin-8-ol
Nucleophilic Aromatic SubstitutionNucleophile (e.g., amine, alkoxide)7-Substituted-5-nitroquinolin-8-ol
Suzuki CouplingArylboronic acid, Pd catalyst, base7-Aryl-5-nitroquinolin-8-ol
Betti ReactionAldehyde, Amine7-Bromo-5-nitro- (aminobenzyl)quinolin-8-ol

Quinolino-fused heterocyclic systems are of significant interest due to their diverse biological activities. This compound can serve as a precursor for the synthesis of such fused systems, particularly those involving the formation of a new ring fused to the quinoline core. A key synthetic strategy would involve the reduction of the nitro group to an amino group, followed by cyclization reactions with appropriate reagents to construct the fused ring.

For example, the synthesis of oxazolo[4,5-h]quinolines generally involves the cyclization of an ortho-amino-hydroxyquinoline derivative. nih.gov While direct use of this compound as a precursor has not been explicitly detailed, a plausible synthetic route would involve the initial reduction of the 5-nitro group to a 5-amino group. The resulting 5-amino-7-bromoquinolin-8-ol (B11873180) could then be reacted with a suitable one-carbon synthon, such as a carboxylic acid derivative or an orthoester, to form the fused oxazole (B20620) ring. The synthesis of various oxazolo[4,5-c]quinoline (B15046130) derivatives has been reported starting from substituted 2-bromo-1-phenylethanones through multi-step reactions. nih.gov

The general synthetic approach to quinolino-fused systems from substituted 8-hydroxyquinolines often involves the strategic introduction of functional groups that can participate in intramolecular cyclization reactions. The bromo and nitro groups on this compound offer the potential for such transformations, making it a valuable starting material for the synthesis of novel quinolino-fused heterocycles.

Preparation of Metal Complexes and Coordination Compounds

The 8-hydroxyquinoline (oxine) scaffold is a well-known chelating agent, capable of forming stable complexes with a wide range of metal ions. The introduction of bromo and nitro substituents onto this core, as in this compound, modulates its electronic properties and, consequently, its coordination behavior.

The presence of electron-withdrawing groups such as bromo and nitro at positions 7 and 5, respectively, significantly influences the ligand properties of the 8-hydroxyquinoline core. These substituents decrease the electron density on the quinoline ring system, which in turn affects the basicity of the nitrogen atom and the acidity of the hydroxyl group. This modulation of the electronic properties can impact the stability and reactivity of the resulting metal complexes.

Studies on various halogenated and nitrated 8-hydroxyquinoline derivatives have shown that these substituents can fine-tune the ligand's coordination strength and the electrochemical properties of the metal complexes. The electron-withdrawing nature of the nitro group is expected to make the hydroxyl proton more acidic, potentially facilitating coordination to metal ions.

Like other 8-hydroxyquinoline derivatives, this compound acts as a bidentate ligand, coordinating to metal ions through the nitrogen atom of the quinoline ring and the oxygen atom of the deprotonated hydroxyl group. This forms a stable five-membered chelate ring.

The coordination of this compound to a metal ion, Mn+, can be represented by the following general equilibrium:

Mn+ + L- ⇌ ML+

Where L- represents the deprotonated this compound ligand. The stoichiometry of the resulting metal complexes can vary, with common examples being ML2 and ML3, depending on the coordination number and oxidation state of the metal ion. The geometry of these complexes is also dependent on the metal ion, with common geometries including tetrahedral, square planar, and octahedral.

Derivatives as Research Probes

Derivatives of 8-hydroxyquinoline are widely recognized for their fluorescent properties and their ability to act as chemosensors for various metal ions. researchgate.netresearchgate.netacs.org The fluorescence of these compounds is often quenched in the absence of a target analyte but can be significantly enhanced upon binding to a specific metal ion. This "turn-on" fluorescence response makes them valuable tools for the detection and imaging of metal ions in biological and environmental systems.

The this compound scaffold can be chemically modified to create derivatives that function as research probes. For example, the bromo group can be used as a handle for introducing other functional groups through cross-coupling reactions. These functional groups can be designed to selectively bind to a specific analyte of interest. The inherent fluorescence of the 8-hydroxyquinoline core provides the signaling mechanism for these probes.

For instance, 8-hydroxyquinoline derivatives have been incorporated into larger molecular frameworks to create fluorescent probes for the detection of biologically important ions such as Mg2+ and Hg2+. researchgate.netnih.govrsc.org A rhodamine-based fluorescent probe bearing an 8-hydroxyquinoline group has been developed for the highly selective detection of Hg2+, with applications in cell imaging. nih.govrsc.org This demonstrates the potential for derivatives of this compound to be developed into similar research probes for various applications in chemical biology and diagnostics.

Synthesis of Isotopic Derivatives for Mechanistic or Analytical Studies

The synthesis of isotopically labeled this compound serves as a critical tool for in-depth mechanistic and analytical investigations. While specific literature detailing the synthesis of isotopic derivatives of this exact compound is not abundant, established methodologies for isotopic labeling of quinoline derivatives and aromatic compounds can be applied. nih.govnih.gov These labeled compounds are invaluable for tracing metabolic pathways, elucidating reaction mechanisms, and serving as internal standards for quantitative analysis.

A plausible synthetic strategy for introducing isotopic labels, such as Deuterium (²H), Carbon-13 (¹³C), or Nitrogen-15 (¹⁵N), into the this compound structure would involve the use of labeled precursors during its synthesis. The Skraup synthesis, a common method for creating the quinoline ring system, offers a viable route. For example, starting with an isotopically labeled aniline (B41778) or glycerol (B35011) derivative would incorporate the label into the core quinoline structure. scispace.comprepchem.com

Alternatively, late-stage introduction of an isotope is also feasible. For instance, a ¹⁵N-labeled nitro group could be introduced by using a ¹⁵N-labeled nitrating agent, such as H¹⁵NO₃, during the nitration of 7-bromoquinolin-8-ol (B152725). Similarly, deuteration at specific positions on the aromatic ring could be achieved through acid-catalyzed hydrogen-deuterium exchange on the final compound or a precursor.

The application of these isotopic derivatives is multifaceted. In mechanistic studies, they can help to unravel the intricate steps of a chemical reaction by tracking the fate of the labeled atoms. For example, if this compound were involved in a metabolic pathway, a ¹³C-labeled version could be administered, and its metabolites could be identified using mass spectrometry, revealing how the parent molecule is transformed. nih.gov

In analytical chemistry, isotopically labeled this compound is an ideal internal standard for quantitative assays using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS). Since the labeled compound is chemically identical to the unlabeled analyte, it co-elutes and experiences the same ionization efficiencies, correcting for variations in sample preparation and instrument response. This leads to highly accurate and precise measurements of the compound's concentration in complex matrices.

Table 1: Potential Isotopically Labeled Precursors for the Synthesis of Labeled this compound

Labeled PrecursorIsotopePotential Labeled Position in Final Compound
[¹⁵N]Aniline¹⁵NNitrogen atom in the quinoline ring
[¹³C₆]Aniline¹³CCarbon atoms in the benzene (B151609) portion of the quinoline ring
Glycerol-d₅²H (D)Non-aromatic positions (if not fully aromatized) or potential for H/D exchange
H¹⁵NO₃¹⁵NNitrogen atom of the nitro group

Use in Spectroscopic and Electrochemical Investigations

The spectroscopic and electrochemical properties of this compound are dictated by its distinct functional groups: the quinoline core, a hydroxyl group, a bromine atom, and a nitro group. These features give rise to a unique spectroscopic signature and electrochemical behavior that are subjects of scientific investigation.

Spectroscopic Properties

UV-Visible Spectroscopy: In a suitable solvent like DMSO, this compound is expected to exhibit characteristic absorption bands in the UV-visible region. These absorptions are due to π → π* and n → π* electronic transitions within the conjugated quinoline ring system, with the nitro and bromo substituents influencing the position and intensity of these bands. nih.gov

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic vibrational frequencies for its functional groups. Strong asymmetric and symmetric stretching bands for the nitro (NO₂) group are expected around 1550-1500 cm⁻¹ and 1390-1330 cm⁻¹, respectively. spectroscopyonline.com A broad O-H stretching band for the hydroxyl group would also be present, likely in the region of 3200-3600 cm⁻¹. The C-Br stretching vibration would appear at lower frequencies, typically below 700 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum would display distinct signals for the aromatic protons on the quinoline ring. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the nitro and bromo groups.

¹³C NMR: The carbon NMR spectrum would show signals for each of the nine carbon atoms in the quinoline ring. The positions of these signals provide insight into the electronic environment of each carbon atom. For instance, the carbon atom attached to the nitro group (C5) and the one bonded to the bromine (C7) would be significantly shifted. chemicalbook.comconsensus.app

Table 2: Predicted Spectroscopic Data for this compound

TechniquePredicted Observation
UV-Vis Absorption maxima corresponding to π → π* and n → π* transitions.
FT-IR (cm⁻¹) ~3400 (O-H stretch, broad), ~1530 (N-O asymmetric stretch), ~1350 (N-O symmetric stretch), C-H aromatic stretches, C=C and C=N ring stretches, C-Br stretch. spectroscopyonline.com
¹H NMR (ppm) Aromatic protons with chemical shifts influenced by anisotropic and electronic effects of the substituents.
¹³C NMR (ppm) Resonances for all 9 carbon atoms, with significant deshielding for carbons attached to electronegative atoms (O, N, Br). chemicalbook.comconsensus.app

Electrochemical Investigations

The electrochemical behavior of this compound is primarily dominated by the reduction of the nitro group, which is a well-known electroactive functionality. Studies on similar compounds, such as 5-nitroquinoline, reveal that the nitro group undergoes irreversible reduction at a carbon electrode. researchgate.net

The typical reduction mechanism for an aromatic nitro group in an aqueous medium involves a multi-electron, multi-proton process. The primary reduction step is a four-electron, four-proton reduction of the nitro group (Q-NO₂) to a hydroxylamino group (Q-NHOH). researchgate.net

Q-NO₂ + 4e⁻ + 4H⁺ → Q-NHOH + H₂O

Advanced Methodological Innovations in Synthesis and Characterization

Modern Catalytic Methodologies for Quinoline (B57606) Functionalization

The functionalization of the quinoline core is a cornerstone of synthetic organic chemistry, allowing for the creation of a diverse range of derivatives. Modern advancements have shifted towards transition metal-catalyzed C-H functionalization, which offers a more atom- and step-economical alternative to traditional methods. mdpi.com These strategies allow for the direct introduction of functional groups onto the quinoline scaffold, bypassing the need for pre-functionalized substrates.

Transition metals such as palladium (Pd), rhodium (Rh), ruthenium (Ru), copper (Cu), nickel (Ni), and iron (Fe) have been extensively used as catalysts. nih.govnih.gov For a molecule like 7-Bromo-5-nitroquinolin-8-ol, these methods could enable regioselective introduction of various substituents. For instance, rhodium-catalyzed C-H activation has been employed for the C-8 allylation of quinoline N-oxides, while nickel-catalysis can facilitate C-3 functionalization. rsc.org Such catalytic systems are pivotal for synthesizing libraries of quinoline-containing compounds that would be difficult to obtain through conventional means. mdpi.com The development of these methods focuses on achieving high regioselectivity, broad substrate tolerance, and efficiency under mild reaction conditions. mdpi.com

Table 1: Examples of Transition-Metal Catalysts in Quinoline Functionalization
Catalyst SystemType of FunctionalizationKey FeaturesReference
Rhodium (Rh)Alkylation, Arylation, AllylationEffective for C-H activation; can be directed by N-oxides. mdpi.comnih.govrsc.org
Palladium (Pd)Aerobic Oxidation, Cross-CouplingVersatile for forming C-C and C-heteroatom bonds. nih.govmdpi.com
Ruthenium (Ru)Direct ArylationCatalyzes C-H bond arylation in aromatic amides. nih.gov
Copper (Cu)C-H Etherification, C-H ActivationCost-effective catalyst for various functionalizations. nih.govmdpi.com
Nickel (Ni)Electrophilic C(3)-H functionalizationEnables coupling with electrophiles like disulfides and aldehydes. rsc.org

Potential for Microwave-Assisted Synthesis of Derivatives

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govmdpi.com This technology is particularly advantageous in the synthesis of heterocyclic compounds, including quinoline derivatives. nih.govmdpi.com For instance, the Friedländer synthesis, a classical method for preparing quinolines, has been successfully adapted to microwave conditions, utilizing catalysts like Nafion NR50 to achieve environmentally friendly synthesis in shorter timeframes. mdpi.com

The synthesis of derivatives of this compound could significantly benefit from this approach. Reactions that typically require several hours of refluxing can often be completed in minutes under microwave irradiation. nih.gov This efficiency is attributed to the direct interaction of microwaves with polar molecules in the reaction mixture, leading to rapid and uniform heating. The application of microwave assistance not only speeds up the synthesis but can also improve product purity and yield, making it a valuable tool for generating novel derivatives for further study. nih.govnih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Spiro-isoquinoline Derivative
ParameterConventional Method (Refluxing Ethanol)Microwave-Assisted MethodReference
Reaction Time4 hours15 minutes nih.gov
Yield53% - 59%84% - 86% nih.gov

Chromatographic Techniques for Separation and Purity Assessment (e.g., RP-HPLC, Column Chromatography)

The isolation and purification of this compound and its derivatives rely heavily on chromatographic techniques. Column chromatography is a fundamental method for purifying crude reaction mixtures. rsc.org In the synthesis of substituted quinolines, flash column chromatography is often employed to separate the desired product from starting materials, byproducts, and catalysts. rsc.org The choice of stationary phase (e.g., silica (B1680970) gel) and mobile phase (eluent) is critical for achieving effective separation.

For assessing the purity of the final compound and for analytical-scale separation, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used technique. sielc.com In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase, such as a mixture of acetonitrile (B52724) and water with an acid modifier like formic or phosphoric acid. sielc.com This method allows for the precise quantification of purity and can be scaled up for preparative separation to isolate highly pure samples of compounds like this compound for subsequent characterization and analysis.

Table 3: Chromatographic Techniques for Quinoline Compounds
TechniquePurposeTypical Stationary PhaseTypical Mobile PhaseReference
Flash Column ChromatographyPurification of crude productSilica GelEthyl Acetate / Cyclohexane mixtures rsc.org
Reverse-Phase HPLC (RP-HPLC)Purity assessment, analytical separationC18 (e.g., Newcrom R1)Acetonitrile / Water with an acid modifier (e.g., formic acid) sielc.com

Advanced Mass Spectrometric Approaches for Structural Characterization

Mass spectrometry (MS) is an indispensable tool for the structural characterization of organic molecules, including this compound. Advanced MS techniques provide detailed information about a compound's molecular weight, elemental composition, and fragmentation patterns, which aids in structure elucidation. chemrxiv.org

High-resolution mass spectrometry (HRMS), often using Time-of-Flight (TOF) analyzers, can determine the accurate mass of a molecule with errors below 5 mDa, allowing for the unambiguous determination of its elemental formula. nih.gov Tandem mass spectrometry (MS/MS), commonly performed with techniques like electrospray ionization (ESI), involves the fragmentation of a selected parent ion. The resulting fragmentation pattern provides valuable structural information, such as confirming the presence of the quinoline core and identifying the nature and position of substituents. nih.gov For complex structures, ion-mobility spectrometry coupled with mass spectrometry can be used to separate isomeric fragment ions, offering another dimension of structural analysis. rsc.org These advanced methods are crucial for the definitive structural confirmation of newly synthesized quinoline derivatives. nih.gov

Table 4: Advanced Mass Spectrometry Techniques for Quinoline Characterization
TechniqueInformation ProvidedApplication ExampleReference
Time-of-Flight (TOF) MSAccurate mass measurement, elemental formula determinationIdentification of quinoline alkaloids in honey. nih.gov
Electrospray Ionization (ESI-MS/MS)Structural elucidation through controlled fragmentationDiscriminating between quinoline isomers and confirming the quinoline ring. nih.gov
Ion-Mobility Spectrometry/MSSeparation and analysis of fragment ion structuresInvestigating the structures of fragment ions from the quinoline radical cation. rsc.org

Integration of Computational and Experimental Data for Comprehensive Analysis

A comprehensive understanding of this compound requires the integration of experimental data with computational analysis. Quantum chemical calculations, particularly those using Density Functional Theory (DFT), have become a standard practice for corroborating and interpreting experimental findings. mdpi.comnih.gov

DFT methods, such as B3LYP, are used to optimize the molecular geometry of quinoline derivatives and to predict various properties. mdpi.comresearchgate.net These calculations can provide theoretical vibrational frequencies that align with experimental FT-IR spectra, and predict NMR chemical shifts to aid in spectral assignment. dntb.gov.ua Furthermore, computational analysis allows for the investigation of the electronic properties of the molecule, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. researchgate.netdntb.gov.ua Molecular Electrostatic Potential (MEP) maps can also be generated to visualize electrophilic and nucleophilic sites on the molecule. nih.govdntb.gov.ua By combining these theoretical insights with experimental results from techniques like X-ray crystallography and spectroscopy, a more complete and robust structural and electronic characterization of the target compound can be achieved. mdpi.com

Table 5: Computational Methods and Their Applications in Quinoline Analysis
Computational MethodParameter/AnalysisPurposeReference
Density Functional Theory (DFT)Molecular Geometry OptimizationPredicts the most stable 3D structure and geometric parameters. mdpi.comnih.gov
DFT / B3LYPVibrational FrequenciesCorroborates experimental FT-IR and Raman spectra. researchgate.net
TD-DFTUV-Visible SpectraPredicts electronic transitions to compare with experimental spectra. dntb.gov.ua
HOMO-LUMO AnalysisEnergy Gap CalculationAssesses chemical stability and reactivity. researchgate.netdntb.gov.ua
Natural Bond Orbital (NBO)Charge Delocalization AnalysisStudies hyperconjugative interactions and charge transfer within the molecule. nih.govdntb.gov.ua

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 7-Bromo-5-nitroquinolin-8-ol, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Synthesis typically involves sequential halogenation and nitration of the quinoline core. For halogenation, bromine or bromide reagents (e.g., NBS or HBr) are used under controlled temperatures (60–80°C) to avoid over-substitution. Nitration is achieved with mixed acid (HNO₃/H₂SO₄) at 0–5°C to direct the nitro group to the 5-position . Purity can be monitored via thin-layer chromatography (TLC) using ethyl acetate/hexane (1:3) as the mobile phase, and column chromatography for isolation .

Q. How can the structure of this compound be confirmed experimentally?

  • Methodological Answer : Combine spectroscopic techniques:

  • ¹H/¹³C NMR : Identify aromatic proton environments (e.g., deshielding effects from nitro and bromo groups).
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 283.96 for C₉H₆BrN₂O₃).
  • FTIR : Detect functional groups (e.g., O–H stretch ~3200 cm⁻¹, NO₂ asymmetric stretch ~1520 cm⁻¹) .
    • X-ray crystallography can resolve positional ambiguities, as demonstrated for structurally similar 5,7-dichloroquinolin-8-ol .

Q. What are the primary applications of this compound in analytical chemistry?

  • Methodological Answer : The compound acts as a chelating agent for transition metals (e.g., Nb, Fe). For spectrophotometric metal quantification:

Prepare a 0.1 mM solution in ethanol.

Mix with metal ions in buffered medium (pH 4–6).

Measure absorbance at λₘₐₓ ~420 nm, correlating with metal concentration .

  • Compare with analogs like 5-chloro-8-hydroxy-7-iodoquinoline for selectivity studies .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in metal-chelation studies?

  • Methodological Answer : The nitro group at C5 is electron-withdrawing, reducing electron density at C8–OH and weakening metal binding. Bromine at C7 introduces steric hindrance, which can be quantified via DFT calculations (e.g., B3LYP/6-31G* level) to compare bond dissociation energies with non-halogenated analogs . Experimentally, titrate with metal ions (e.g., Fe³⁺) and monitor stability constants using UV-Vis or potentiometry .

Q. How can contradictions in reported antimicrobial activity data for halogenated quinolin-8-ol derivatives be resolved?

  • Methodological Answer : Discrepancies often arise from variations in:

  • Test strains : Use standardized panels (e.g., ATCC bacterial/fungal strains).
  • Solubility : Optimize DMSO concentrations (<1% v/v) to avoid solvent toxicity.
  • Chelation : Pre-complex the compound with Fe²⁺/Cu²⁺ to assess if activity is metal-dependent .
    • Cross-validate with structural analogs (e.g., 5-nitroquinolin-8-ol hydrochloride) to isolate substituent effects .

Q. What strategies improve the fluorescence properties of this compound for bioimaging applications?

  • Methodological Answer :

  • Derivatization : Introduce electron-donating groups (e.g., –NH₂ at C3) via nucleophilic substitution to redshift emission wavelengths .
  • Metal coordination : Form luminescent complexes with lanthanides (e.g., Eu³⁺) for time-resolved fluorescence .
  • Nanoparticle conjugation : Encapsulate in PEGylated liposomes to enhance aqueous stability and cellular uptake .

Key Considerations for Researchers

  • Contradictory Evidence : While halogenation typically enhances bioactivity, excessive steric bulk (e.g., Br at C7) may reduce membrane permeability, necessitating structure-permeability studies .
  • Advanced Characterization : Use X-ray absorption spectroscopy (XAS) to probe metal-coordination geometries in situ .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.